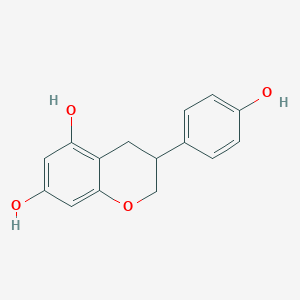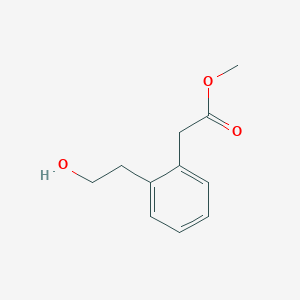
Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester is an organic compound with the molecular formula C₁₁H₁₄O₃ It is a derivative of benzeneacetic acid, where the carboxyl group is esterified with methanol and the benzene ring is substituted with a 2-hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester typically involves the esterification of benzeneacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
C6H5CH2COOH+CH3OHH2SO4C6H5CH2COOCH3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the benzene ring.
Major Products Formed
Oxidation: Formation of benzeneacetic acid, 2-(2-oxoethyl)-, methyl ester.
Reduction: Formation of benzeneacetic acid, 2-(2-hydroxyethyl)-, methanol.
Substitution: Formation of various substituted benzeneacetic acid derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a starting material for the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzeneacetic acid, methyl ester
- Benzeneacetic acid, 2-hydroxyethyl ester
- Benzeneacetic acid, 2-(2-methoxyethyl)-, methyl ester
Uniqueness
Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester is unique due to the presence of both a hydroxyl group and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and research applications.
Propriétés
Numéro CAS |
63969-85-7 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
methyl 2-[2-(2-hydroxyethyl)phenyl]acetate |
InChI |
InChI=1S/C11H14O3/c1-14-11(13)8-10-5-3-2-4-9(10)6-7-12/h2-5,12H,6-8H2,1H3 |
Clé InChI |
JYOROPSEEQRDFY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=CC=C1CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


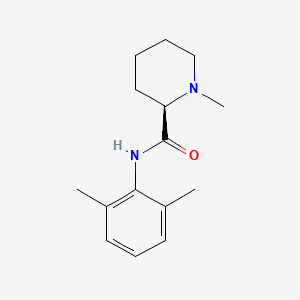
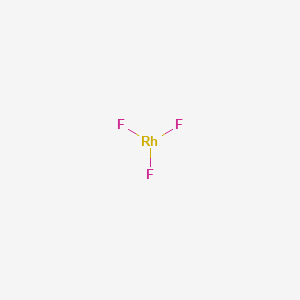
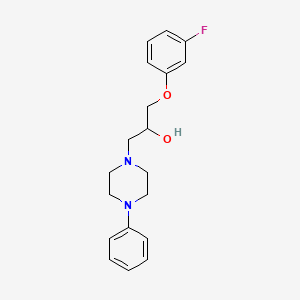
![sodium;2-[[2-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate](/img/structure/B13421182.png)
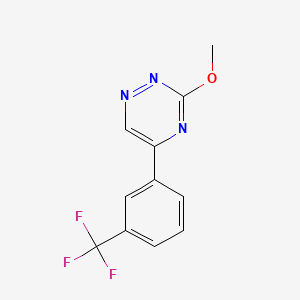
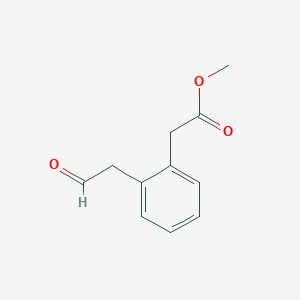
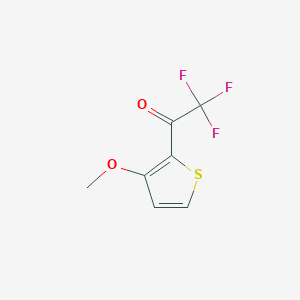


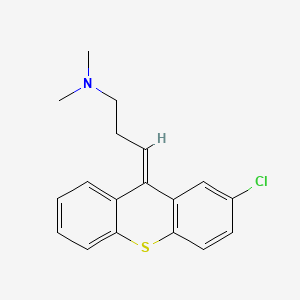
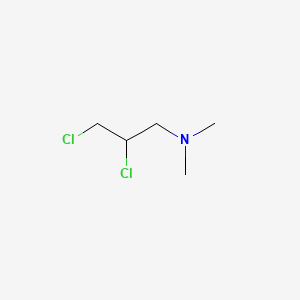
![1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13421221.png)
![(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester](/img/structure/B13421227.png)
